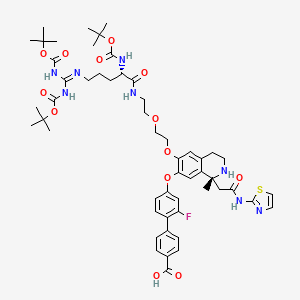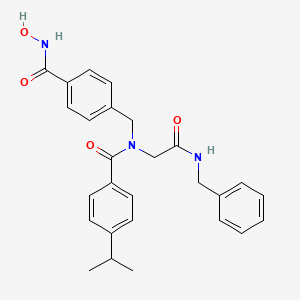
N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of compound 2h involves a one-pot multicomponent pathway and submonomer routes. The synthetic route includes the modification of all regions of the peptoid scaffold to understand the structure-activity and structure-toxicity relationships. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product with high selectivity and yield .
Analyse Chemischer Reaktionen
Compound 2h undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Compound 2h has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of histone deacetylase inhibitors.
Biology: It is used to investigate the biological activity of histone deacetylase inhibitors against Plasmodium falciparum.
Medicine: It has potential therapeutic applications in the treatment of malaria due to its potent antiplasmodial activity.
Industry: It can be used in the development of new antimalarial drugs and other pharmaceutical agents.
Wirkmechanismus
Compound 2h exerts its effects by inhibiting histone deacetylase enzymes, which are involved in the post-translational modification of histones. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in the transcriptional activation of genes that are normally repressed. This mechanism disrupts the normal function of Plasmodium falciparum, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Compound 2h is unique among histone deacetylase inhibitors due to its dual-stage antiplasmodial activity. Similar compounds include other histone deacetylase inhibitors such as:
Compound 2c: Another potent antiplasmodial histone deacetylase inhibitor with a different structure.
Compound 2g: A histone deacetylase inhibitor with moderate cytotoxicity.
Compound 2i: A histone deacetylase inhibitor with high cytotoxicity.
Compound 2h stands out due to its high selectivity and potency against Plasmodium falciparum, making it a promising candidate for further development as an antimalarial agent.
Eigenschaften
Molekularformel |
C27H29N3O4 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
4-[[[2-(benzylamino)-2-oxoethyl]-(4-propan-2-ylbenzoyl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C27H29N3O4/c1-19(2)22-12-14-24(15-13-22)27(33)30(17-21-8-10-23(11-9-21)26(32)29-34)18-25(31)28-16-20-6-4-3-5-7-20/h3-15,19,34H,16-18H2,1-2H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
REDUQXCPUSNJOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(=O)NO)CC(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)
![(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one](/img/structure/B10819312.png)
![N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)

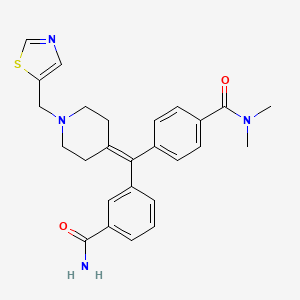
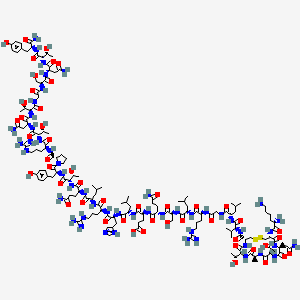
![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)
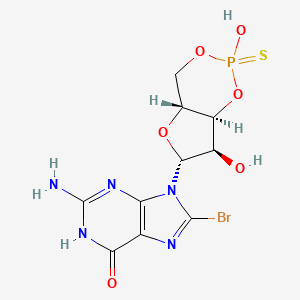
![3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)
![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
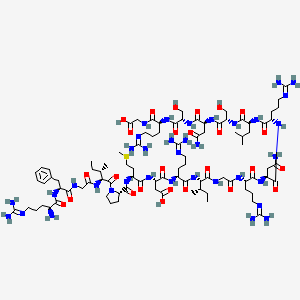
![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
